3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde 3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20152105
InChI: InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-12(17(5)6)11(9-18)16-8-10/h7-9H,1-6H3
SMILES:
Molecular Formula: C14H21BN2O3
Molecular Weight: 276.14 g/mol

3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde

CAS No.:

Cat. No.: VC20152105

Molecular Formula: C14H21BN2O3

Molecular Weight: 276.14 g/mol

* For research use only. Not for human or veterinary use.

3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde -

Specification

Molecular Formula C14H21BN2O3
Molecular Weight 276.14 g/mol
IUPAC Name 3-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde
Standard InChI InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-12(17(5)6)11(9-18)16-8-10/h7-9H,1-6H3
Standard InChI Key UAUOHWONKLONIF-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C=O)N(C)C

Introduction

Key Functional Groups

  • Dimethylamino Group (-N(CH₃)₂): Provides basicity and potential for hydrogen bonding or nucleophilic interactions.

  • Boronic Ester Group (-B(OR)₂): Common in Suzuki-Miyaura cross-coupling reactions due to its ability to form stable intermediates with palladium catalysts.

  • Aldehyde Group (-CHO): Highly reactive and often used in condensation reactions or as a precursor for further chemical modifications.

Applications

Compounds like this are typically used in:

  • Organic Synthesis: As intermediates in the preparation of more complex molecules.

  • Medicinal Chemistry: Boronic esters are known for their role in drug design (e.g., proteasome inhibitors like bortezomib).

  • Material Science: Functionalized pyridines are used in designing ligands for metal coordination or as building blocks in supramolecular chemistry.

Potential Research Directions

Given its structural features:

  • It may serve as a ligand in coordination chemistry due to the electron-donating dimethylamino group and the boronic ester.

  • The aldehyde group allows for Schiff base formation or other condensation reactions.

Synthesis

While specific synthetic routes for this compound are unavailable in the search results, a general pathway might involve:

  • Functionalizing picolinaldehyde at position 3 with a dimethylamino group (via nucleophilic substitution or amination).

  • Introducing the boronic ester group at position 5 using boronation techniques (e.g., lithiation followed by reaction with a boron source).

Analytical Characterization

Compounds like this are typically characterized using:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., aldehyde C=O stretch).

  • X-ray Crystallography: If crystals are obtained, to determine the precise molecular geometry.

If you need further assistance or additional details based on hypothetical scenarios or related compounds, feel free to ask!

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